An In-depth Technical Guide to Fmoc-L-MeLys(N₃)-OH: A Versatile Building Block for Advanced Peptide Chemistry
An In-depth Technical Guide to Fmoc-L-MeLys(N₃)-OH: A Versatile Building Block for Advanced Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nα-methyl-L-lysine(ε-azide)-OH, commonly referred to as Fmoc-L-MeLys(N₃)-OH, is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and bioconjugation. Its unique structure, featuring an N-terminal Fmoc protecting group, an Nα-methyl group, and a side-chain azide, offers a powerful combination of properties for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The N-methylation provides enhanced proteolytic stability and conformational constraint to the peptide backbone, while the bioorthogonal azide handle allows for precise post-synthetic modifications via "click chemistry." This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-L-MeLys(N₃)-OH, complete with detailed experimental protocols and data presentation.
Core Properties and Specifications
Fmoc-L-MeLys(N₃)-OH is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The presence of the Nα-methyl group can influence the solubility and aggregation propensity of the resulting peptides.
Table 1: Physicochemical Properties of Fmoc-L-MeLys(N₃)-OH
| Property | Value |
| CAS Number | 1263721-14-7[1][2] |
| Molecular Formula | C₂₂H₂₄N₄O₄[2] |
| Molecular Weight | 408.45 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at -20°C for long-term stability |
Synthesis and Characterization
The synthesis of Fmoc-L-MeLys(N₃)-OH is a multi-step process that is not widely detailed in publicly available literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of N-methylated and azide-containing amino acids.
A plausible synthetic route involves the Nα-methylation of a suitably protected L-lysine derivative, followed by the introduction of the azide functionality onto the side chain and subsequent Fmoc protection of the α-amino group. A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been described for the synthesis of other Fmoc-N-methylated amino acids and could be adapted for this compound.
Characterization of the final product would be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the N-methyl group and the integrity of the Fmoc and azide moieties.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Due to the limited availability of specific analytical data in the public domain, researchers are advised to perform thorough in-house characterization upon synthesis or purchase.
Experimental Protocols
Incorporation of Fmoc-L-MeLys(N₃)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-MeLys(N₃)-OH into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, the N-methylation can present challenges in coupling efficiency due to steric hindrance.
Materials:
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Fmoc-L-MeLys(N₃)-OH
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Rink Amide resin (or other suitable solid support)
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Other required Fmoc-protected amino acids
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Fmoc deprotection solution: 20% piperidine in DMF
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Solvents: DMF, Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
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Cold diethyl ether
Protocol:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling:
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Pre-activate Fmoc-L-MeLys(N₃)-OH (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
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Add the activated amino acid solution to the resin and allow it to react for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary due to the steric hindrance of the N-methyl group.
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Monitor the coupling reaction using a Kaiser test or other appropriate methods.
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Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
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Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
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Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
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Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Typical Parameters for Fmoc-SPPS of a Peptide Containing Fmoc-L-MeLys(N₃)-OH
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide | For C-terminal amide peptides. |
| Coupling Reagent | HATU/DIPEA | Generally more efficient for hindered couplings. |
| Coupling Time | 2-4 hours | May require optimization and monitoring. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard procedure. |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Standard cleavage cocktail. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide Containing L-MeLys(N₃)
The azide side chain of the incorporated L-MeLys(N₃) residue can be readily modified using CuAAC, a highly efficient and specific click chemistry reaction.[2] This can be performed either on the resin-bound peptide or in solution after cleavage and purification.
Materials:
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Azide-containing peptide
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Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (as a reducing agent)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
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Solvent: A mixture of tert-butanol and water (e.g., 1:2 v/v) or DMF/water.
Protocol (On-Resin):
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Swell the peptide-resin in the reaction solvent.
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Add the alkyne-functionalized molecule (5-10 equivalents).
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Add a freshly prepared solution of sodium ascorbate (10 equivalents).
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Add the copper(II) sulfate/ligand solution (1-2 equivalents).
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Agitate the reaction mixture at room temperature for 4-12 hours.
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Wash the resin thoroughly with the reaction solvent, water, and DCM.
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Proceed with cleavage and purification as described in the SPPS protocol.
Protocol (In Solution):
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Dissolve the purified azide-containing peptide in the reaction solvent.
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Add the alkyne-functionalized molecule (1.1-1.5 equivalents).
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Add a freshly prepared solution of sodium ascorbate (5 equivalents).
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Add the copper(II) sulfate/ligand solution (0.5-1 equivalent).
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Stir the reaction at room temperature and monitor by HPLC or mass spectrometry.
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Upon completion, purify the conjugated peptide by RP-HPLC.
Applications in Research and Drug Development
The unique properties of Fmoc-L-MeLys(N₃)-OH make it a valuable tool in various areas of research and drug development:
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Peptide Stapling: The azide can be used for intramolecular cyclization with an alkyne-containing amino acid to create "stapled" peptides with enhanced alpha-helicity and cell permeability.
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Antibody-Drug Conjugates (ADCs): The azide serves as a handle for the site-specific conjugation of cytotoxic payloads to antibody-mimicking peptides or peptide-based targeting ligands.
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Peptide Labeling: Fluorophores, biotin, or other reporter molecules can be attached to the peptide for use in imaging, immunoassays, and other biological studies.
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Development of Proteolytically Resistant Peptides: The N-methyl group on the peptide backbone can significantly increase resistance to enzymatic degradation, leading to improved pharmacokinetic properties of peptide-based drugs.
Signaling Pathways and Logical Relationships
Currently, there is no specific information in the scientific literature directly linking Fmoc-L-MeLys(N₃)-OH to the modulation of particular signaling pathways. The utility of this compound lies in its chemical properties as a building block for creating modified peptides. The resulting peptides, however, can be designed to target and modulate a wide array of signaling pathways implicated in various diseases. For instance, a stapled peptide incorporating L-MeLys(N₃) could be designed to inhibit a specific protein-protein interaction within the p53 or NF-κB signaling pathways.
The logical workflow for utilizing Fmoc-L-MeLys(N₃)-OH in a research or drug discovery context is outlined below.
Caption: A general experimental workflow for the use of Fmoc-L-MeLys(N₃)-OH.
The following diagram illustrates the general principle of click chemistry for peptide modification.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
Fmoc-L-MeLys(N₃)-OH is a highly valuable and versatile building block for the synthesis of complex and functionalized peptides. The combination of Nα-methylation for enhanced stability and a bioorthogonal azide handle for site-specific modification provides researchers and drug developers with a powerful tool to create novel peptide-based molecules with improved therapeutic potential. While the synthesis of this compound can be challenging, its utility in a wide range of applications, from basic research to preclinical drug development, is undeniable. As the field of peptide therapeutics continues to grow, the demand for such specialized amino acid derivatives is expected to increase.
